molecular formula C11H9ClF2N2 B1474735 4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole CAS No. 1702027-33-5

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole

Cat. No. B1474735
CAS RN: 1702027-33-5
M. Wt: 242.65 g/mol
InChI Key: KQTLSHKLNQZJGT-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a 2,5-difluorobenzyl group and at the 4-position with a chloromethyl group .


Molecular Structure Analysis

The presence of the imidazole ring, chloromethyl group, and 2,5-difluorobenzyl group in the molecule would contribute to its overall structure and properties. The imidazole ring is aromatic and can participate in pi stacking interactions. The chloromethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions. The 2,5-difluorobenzyl group is electron-withdrawing due to the electronegativity of the fluorine atoms, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The chloromethyl group could be displaced in a nucleophilic substitution reaction. The imidazole ring could potentially participate in electrophilic aromatic substitution reactions, although the electron-withdrawing 2,5-difluorobenzyl group could decrease its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its aromaticity and planarity. The electronegative fluorine atoms in the 2,5-difluorobenzyl group could influence its polarity and hydrogen bonding capabilities .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and others, have been reviewed for their antitumor activities. Some compounds have advanced to preclinical testing, showcasing the potential for new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical Transformations and Biological Properties

The synthesis and transformation of 4-phosphorylated 1,3-azoles, including imidazoles, have been systematically reviewed for their chemical and biological properties. These derivatives exhibit activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative, among others (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antioxidant Activity

Imidazole-based frameworks and their derivatives have been studied for their antioxidant capacity. Analytical methods for determining antioxidant activity, including those involving imidazole derivatives, highlight the significance of these compounds in various fields such as food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Remediation

Imidazole derivatives play a role in the enzymatic remediation of organic pollutants. The use of enzymes, in conjunction with redox mediators that include imidazole derivatives, has shown effectiveness in the degradation of recalcitrant compounds in wastewater from various industries (Husain & Husain, 2007).

Antimicrobial Activities

Imidazole and its derivatives have been investigated for their antimicrobial properties. These compounds are key in the synthesis of anti-fungal drugs and have been studied for their effectiveness against microbial resistance, suggesting the need for further development of imidazole derivatives to combat new strains of organisms (2022).

Future Directions

The potential applications of this compound would depend on its biological activity, which is currently unknown. It could be of interest for further study in medicinal chemistry or material science, given the presence of the imidazole ring and fluorinated benzyl group .

properties

IUPAC Name

4-(chloromethyl)-1-[(2,5-difluorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2/c12-4-10-6-16(7-15-10)5-8-3-9(13)1-2-11(8)14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTLSHKLNQZJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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